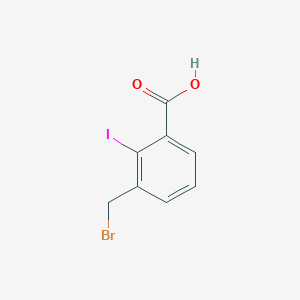
Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a formyl group at the 6-position, a methoxy group at the 3-position, and an ethyl ester at the 2-carboxylate position, making it a unique and versatile molecule for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formylation: The formyl group can be introduced at the 6-position using a Vilsmeier-Haack reaction, which involves the reaction of the indole with N,N-dimethylformamide and phosphorus oxychloride.
Methoxy Group Introduction: The methoxy group at the 3-position can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Esterification: The ethyl ester at the 2-carboxylate position can be formed through esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Methanol in the presence of a base like sodium methoxide.
Major Products Formed
Oxidation: Formation of Ethyl 6-carboxy-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate.
Reduction: Formation of Ethyl 6-hydroxymethyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: Employed in the study of indole-based biological pathways and mechanisms.
Chemical Biology: Utilized in the design of molecular probes for imaging and diagnostic purposes.
Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The formyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins.
類似化合物との比較
Ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Indole-3-carboxaldehyde: Lacks the methoxy and ethyl ester groups, making it less versatile in certain chemical reactions.
Ethyl 2-(1H-indol-3-yl)acetate: Lacks the formyl and methoxy groups, resulting in different reactivity and applications.
3-Methoxyindole: Lacks the formyl and ethyl ester groups, limiting its use in certain synthetic pathways.
The unique combination of functional groups in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in various fields of research.
特性
CAS番号 |
917568-19-5 |
|---|---|
分子式 |
C16H17NO5 |
分子量 |
303.31 g/mol |
IUPAC名 |
ethyl 6-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-3-22-16(20)15-12(6-7-14(19)21-2)11-5-4-10(9-18)8-13(11)17-15/h4-5,8-9,17H,3,6-7H2,1-2H3 |
InChIキー |
LYINHHBNYGPVIY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)C=O)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


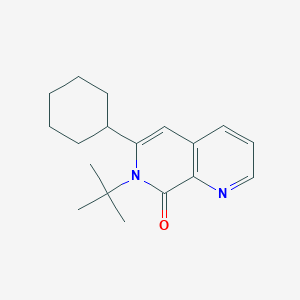
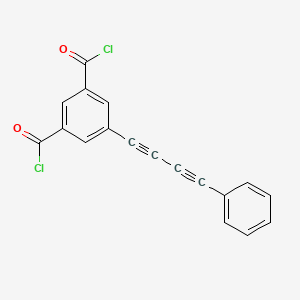
![2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14187497.png)
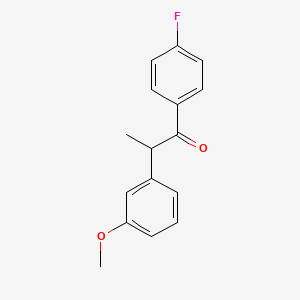
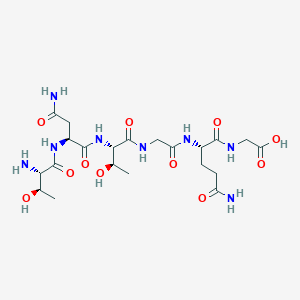
![9-Chloro-4-phenylbenzo[h]isoquinolin-1(2h)-one](/img/structure/B14187504.png)

![5'-Chlorospiro[cyclohexane-1,3'-indole]](/img/structure/B14187520.png)
![1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14187537.png)
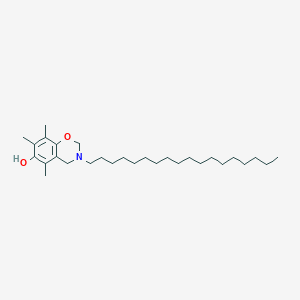
![1-Methyl-8-nitro-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14187549.png)
![Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate](/img/structure/B14187552.png)

